Andrographolide,(S)
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Overview
Description
This compound is renowned for its diverse pharmacological properties, including anti-inflammatory, antibacterial, antipyretic, antineoplastic, cardioprotective, hepatoprotective, and hypoglycemic activities . Andrographolide has been used in traditional medicine for centuries, particularly in Asian countries such as India, China, Malaysia, and Sri Lanka .
Preparation Methods
Synthetic Routes and Reaction Conditions
Andrographolide can be synthesized through various methods, including high-performance liquid chromatography (HPLC), rapid resolution liquid chromatography (RRLC), high-performance thin layer chromatography (HPTLC), and microemulsion electrokinetic capillary chromatography (MEEKC) . These methods involve the separation and quantification of andrographolide from the leaves and stems of Andrographis paniculata .
Industrial Production Methods
Industrial production of andrographolide typically involves the extraction of the compound from the plant using ethanol elution and purification through macroporous resin adsorption . The extracted andrographolide is then processed into various pharmaceutical forms such as tablets, capsules, granules, and oral liquids .
Chemical Reactions Analysis
Types of Reactions
Andrographolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving andrographolide include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of andrographolide include various analogs and derivatives that exhibit enhanced anti-inflammatory, antibacterial, and antineoplastic properties .
Scientific Research Applications
Andrographolide has a wide range of scientific research applications across various fields:
Mechanism of Action
Andrographolide exerts its effects through multiple molecular targets and pathways. It acts on inflammation-related signaling pathways such as NF-κB, JAK/STAT, and T cell receptor pathways . By modulating these pathways, andrographolide can inhibit the production of pro-inflammatory cytokines and reduce inflammation . Additionally, it has been shown to inhibit the growth of various cancer cells and protect against neuroinflammation .
Comparison with Similar Compounds
Andrographolide is unique among diterpenoid lactones due to its broad spectrum of pharmacological activities. Similar compounds include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and 14-deoxyandrographolide . These compounds share some pharmacological properties with andrographolide but differ in their potency and specific applications .
Biological Activity
Anti-inflammatory Activity
Andrographolide demonstrates potent anti-inflammatory effects through multiple mechanisms:
- NF-κB Inhibition: Andrographolide suppresses NF-κB activation, a key transcription factor in inflammation .
- Cytokine Modulation: It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α .
- NLRP3 Inflammasome Inhibition: In gout models, andrographolide inhibits the NLRP3 inflammasome and reduces IL-1β release .
Antiviral Activity
Andrographolide shows promising antiviral properties, particularly against SARS-CoV-2:
- 3CLpro Inhibition: It inhibits the 3CLpro enzyme of SARS-CoV-2 with an IC50 of 15 μM .
- Virion Production Inhibition: Andrographolide inhibits infectious virion production with an IC50 of 0.034 μM .
- S-protein Binding: In silico studies suggest andrographolide binds to the S-glycoprotein of SARS-CoV-2 .
Immunomodulatory Activity
Andrographolide exhibits immunomodulatory effects in various conditions:
- Multiple Sclerosis: It inhibits NF-κB activation in mouse dendritic cells, potentially beneficial for multiple sclerosis treatment .
- Systemic Lupus Erythematosus (SLE): Andrographolide inhibits NF-κB activation in SLE mice models .
- Myocarditis: It suppresses PI3K signaling in autoimmune myocarditis rat models .
Anticancer Activity
Andrographolide shows potential as an anticancer agent:
- Cytotoxicity: It exhibits cytotoxic activity against CACO-2 cells with an IC50 value of 32.46 μg/mL .
- NO Production Inhibition: Andrographolide suppresses 98.36% of NO production in RAW 264.7 cells .
Antihypertensive Activity
Andrographolide demonstrates antihypertensive properties:
Antimicrobial Activity
Andrographolide exhibits broad-spectrum antimicrobial activity:
- Antibacterial: It shows activity against both Gram-positive and Gram-negative bacteria .
- Antiviral: Andrographolide demonstrates activity against influenza, hepatitis B, and herpes viruses .
Pharmacokinetic Interactions
Andrographolide may interact with other drugs:
- Naproxen Interaction: Co-administration of andrographolide with naproxen decreases the systemic exposure of naproxen in rats .
Table 1: Summary of Andrographolide's Biological Activities
Properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14-,15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
BOJKULTULYSRAS-UQZPWQSVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC=C3[C@@H](COC3=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |
Origin of Product |
United States |
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